molecular formula C17H28N2 B4909094 2-(2-adamantyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine

2-(2-adamantyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine

Cat. No.: B4909094
M. Wt: 260.4 g/mol
InChI Key: KWORYKSPKDSKKG-UHFFFAOYSA-N
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Description

2-(2-adamantyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine is a complex heterocyclic compound that features an adamantyl group attached to a pyrrolo[1,2-a]pyrazine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-adamantyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine typically involves multi-step reactions starting from adamantane derivatives. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-adamantyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms into the molecule.

Mechanism of Action

The mechanism of action of 2-(2-adamantyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound towards its targets. The pyrrolo[1,2-a]pyrazine scaffold can participate in hydrogen bonding and π-π interactions, further modulating its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-adamantyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine is unique due to the presence of the adamantyl group, which imparts additional stability and rigidity to the molecule. This makes it particularly valuable in applications requiring robust chemical structures .

Properties

IUPAC Name

2-(2-adamantyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2/c1-2-16-11-19(5-4-18(16)3-1)17-14-7-12-6-13(9-14)10-15(17)8-12/h12-17H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWORYKSPKDSKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCN2C1)C3C4CC5CC(C4)CC3C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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